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Compound of Interest

Compound Name: Tetrazete

Cat. No.: B14668308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of cyclic nitrogen molecules, a class of compounds of significant interest in medicinal chemistry

and materials science. Understanding the enthalpy of formation, entropy, Gibbs free energy,

and bond dissociation energies of these molecules is crucial for predicting their stability,

reactivity, and potential biological activity. This document summarizes key quantitative data,

details experimental and computational methodologies for their determination, and visualizes

relevant biological pathways.

Core Thermodynamic Properties
The thermodynamic stability and reactivity of cyclic nitrogen molecules are governed by a

delicate balance of ring strain, aromaticity, and the number and arrangement of nitrogen atoms

within the ring. The following tables present a summary of key thermodynamic data for

representative aziridines, diazines, triazines, and tetrazoles.

Table 1: Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Standard

Entropy (S°) of Selected Cyclic Nitrogen Molecules at 298.15 K
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Molecule Formula ΔHf° (kJ/mol) ΔGf° (kJ/mol) S° (J/mol·K)

Aziridines

Aziridine C₂H₅N 123.9 ± 0.6[1][2] - -

2-Methylaziridine C₃H₇N 85.3 181.9 283.5

Diazines

Pyridazine (1,2-

Diazine)
C₄H₄N₂ 267.0 ± 1.5[3] - -

Pyrimidine (1,3-

Diazine)
C₄H₄N₂ 209.0 ± 1.5[3] - -

Pyrazine (1,4-

Diazine)
C₄H₄N₂ 135.0 ± 1.5[3] - -

Triazines

1,3,5-Triazine C₃H₃N₃ 159.4 - -

2,4,6-

Trimethoxy-

1,3,5-triazine

C₆H₉N₃O₃ -478.60 ± 0.87[4] - -

2,4,6-Triethoxy-

1,3,5-triazine
C₉H₁₅N₃O₃ -584.99 ± 1.50[4] - -

Tetrazoles

1H-Tetrazole CH₂N₄ 236.4 - -

Note: Data for some compounds, particularly for Gibbs free energy and entropy, are not readily

available in the literature and often require computational estimation.

Table 2: Selected Bond Dissociation Energies (BDEs) of Cyclic Nitrogen Molecules
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Molecule Type Bond BDE (kJ/mol)

Hydrazine (for N-N reference) H₂N-NH₂ ~275

General N-N Single Bond N-N ~160

General C-N Single Bond C-N ~305

Note: BDEs are highly dependent on the specific molecular structure and substituent effects.

The values presented are general approximations.

Experimental and Computational Protocols
The determination of thermodynamic properties relies on a combination of experimental

techniques and computational methods.

Experimental Protocol: Bomb Calorimetry for Enthalpy
of Combustion
Bomb calorimetry is a standard experimental technique to determine the enthalpy of

combustion of a substance, from which the standard enthalpy of formation can be calculated

using Hess's Law.

Objective: To determine the standard enthalpy of combustion of a solid cyclic nitrogen

compound.

Apparatus:

Adiabatic bomb calorimeter

Oxygen bomb

Crucible

Fuse wire (e.g., nickel-chromium)

Pellet press
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High-precision thermometer

Oxygen tank with regulator

Standard substance for calibration (e.g., benzoic acid)

Procedure:

Calibration:

Accurately weigh approximately 1 g of the standard substance (e.g., benzoic acid) and

press it into a pellet.

Measure and record the length of the fuse wire.

Assemble the bomb with the pellet and fuse wire, ensuring the wire is in contact with the

sample.

Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the

internal atmosphere and dissolve the acidic products of combustion.[5]

Seal the bomb and pressurize it with oxygen to approximately 30 atm.[5]

Submerge the bomb in a known mass of water in the calorimeter.

Allow the system to reach thermal equilibrium and record the initial temperature.

Ignite the sample and record the temperature at regular intervals until a maximum

temperature is reached and the temperature starts to fall.

Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of

the standard.

Sample Measurement:

Repeat the procedure with a known mass of the cyclic nitrogen compound.

Record the initial and final temperatures.
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Measure the length of the unburned fuse wire.

Calculations:

Calculate the heat released during the combustion of the sample, correcting for the heat

released by the combustion of the fuse wire and the formation of nitric acid (from the

nitrogen in the sample and residual air).

Determine the enthalpy of combustion of the sample per mole.

Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and N₂ to

calculate the standard enthalpy of formation of the cyclic nitrogen compound.

Computational Protocol: Calculating Thermodynamic
Properties with Gaussian CBS-QB3
The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-accuracy

computational models used to calculate thermodynamic properties of molecules.

Objective: To calculate the standard enthalpy of formation (ΔHf°), Gibbs free energy of

formation (ΔGf°), and standard entropy (S°) of a cyclic nitrogen molecule (e.g., 1,2,4-triazole)

using the Gaussian software package.

Procedure:

Input File Preparation:

Create an input file (.gjf or .com) with the molecular geometry of 1,2,4-triazole. This can be

built using a molecular editor or by providing Cartesian coordinates.

Specify the CBS-QB3 method in the route section of the input file. This keyword

automatically performs a series of calculations including geometry optimization, frequency

calculation, and single-point energy calculations at different levels of theory and basis

sets.[6][7]

The input file will look similar to this:

Running the Calculation:
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Submit the input file to Gaussian. The software will execute the multi-step CBS-QB3

calculation.

Output Analysis:

Upon completion, analyze the output file (.log or .out).

Search for "CBS-QB3" to find the summary of the results.

The output will provide the CBS-QB3 (0 K) energy, the CBS-QB3 energy at 298.15 K, the

CBS-QB3 enthalpy at 298.15 K, and the CBS-QB3 Gibbs free energy at 298.15 K.[6][8]

The standard entropy (S°) is also reported in the thermochemistry section of the output.

To calculate the standard enthalpy of formation, an atomization or isodesmic reaction

approach is typically used, combining the computed high-accuracy energy of the molecule

with the experimental enthalpies of formation of the constituent atoms or reference

molecules.

Signaling Pathways and Mechanisms of Action
Cyclic nitrogen molecules are prevalent in pharmaceuticals, often exerting their therapeutic

effects by modulating specific biological signaling pathways.

Aziridines: DNA Alkylation via Aziridinium Ion Formation
Nitrogen mustards, which contain a bis(2-chloroethyl)amine moiety, are a class of anticancer

drugs that form highly reactive aziridinium ions in vivo.[4][9] These ions act as potent

electrophiles, alkylating DNA, primarily at the N7 position of guanine.[10][11] This leads to DNA

damage, cross-linking, and ultimately, apoptosis of cancer cells.[12]
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Fig. 1: DNA alkylation by nitrogen mustards.

Triazoles: Inhibition of the Wnt/β-catenin Signaling
Pathway
Certain triazole-containing compounds have been identified as inhibitors of the Wnt/β-catenin

signaling pathway, which is often dysregulated in various cancers.[3][13][14][15] These

inhibitors can promote the degradation of β-catenin, a key transcriptional coactivator in this

pathway. By reducing β-catenin levels, the transcription of Wnt target genes that drive cell

proliferation is suppressed.[3]
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Fig. 2: Inhibition of Wnt/β-catenin signaling by triazoles.
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Tetrazoles: Antagonism of the Angiotensin II Receptor
Many antihypertensive drugs, such as Losartan, incorporate a tetrazole ring.[16] Tetrazoles can

act as a bioisostere for the carboxylic acid group.[9] Losartan functions as an angiotensin II

receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to its AT1 receptor,

preventing vasoconstriction and the release of aldosterone. This leads to a decrease in blood

pressure.[2][16][17][18]
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Fig. 3: Mechanism of action of Losartan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. consensus.app [consensus.app]

2. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum
biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

3. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and
Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future
perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

5. chem.uzh.ch [chem.uzh.ch]

6. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]

7. gaussian.com [gaussian.com]

8. gaussian.com [gaussian.com]

9. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio
dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. avcollege.digitallibrary.co.in [avcollege.digitallibrary.co.in]

13. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the
Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]

14. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and
Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

15. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the
Niclosamide chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

16. droracle.ai [droracle.ai]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b14668308?utm_src=pdf-custom-synthesis
https://consensus.app/questions/losartan-potassium-mechanism-of-action/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533318/
https://pubmed.ncbi.nlm.nih.gov/30605343/
https://pubmed.ncbi.nlm.nih.gov/30605343/
https://pubmed.ncbi.nlm.nih.gov/29649739/
https://pubmed.ncbi.nlm.nih.gov/29649739/
https://www.chem.uzh.ch/dam/jcr:c64512a6-d687-4cf4-a8cb-3eab05dec740/calorimetry_2016.pdf
https://wild.life.nctu.edu.tw/~jsyu/compchem/g09/g09ur/k_cbs.htm
https://gaussian.com/cbs/
https://gaussian.com/wp-content/uploads/dl/thermo.pdf
https://pubmed.ncbi.nlm.nih.gov/20222705/
https://pubmed.ncbi.nlm.nih.gov/20222705/
https://www.researchgate.net/figure/A-Chemical-structures-of-nitrogen-mustards-B-Generation-of-the-aziridinium-ion_fig1_256099363
https://www.researchgate.net/figure/Nitrogen-mustards-a-Cross-linking-mechanism-An-aziridinium-is-formed-that-is-attacked_fig4_367171042
http://avcollege.digitallibrary.co.in/bitstream/123456789/101/1/2013%20A.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7187680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7187680/
https://pubmed.ncbi.nlm.nih.gov/30551901/
https://pubmed.ncbi.nlm.nih.gov/30551901/
https://www.droracle.ai/articles/84287/what-is-the-mechanism-of-action-of-losartan-angiotensin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14668308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

18. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Thermodynamic Properties of Cyclic Nitrogen
Molecules: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14668308#thermodynamic-properties-of-cyclic-
nitrogen-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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